N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide

説明

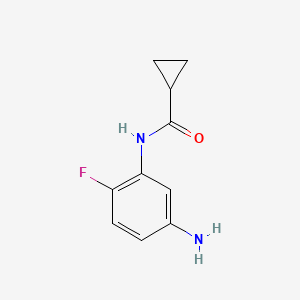

N-(5-Amino-2-fluorophenyl)cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropane ring linked via a carboxamide group to a 2-fluorophenyl moiety substituted with an amino group at the 5-position. Cyclopropanecarboxamide derivatives are frequently explored for their conformational rigidity, which enhances target binding specificity. The fluorine atom and amino group on the aromatic ring may influence solubility, metabolic stability, and hydrogen-bonding interactions, making this compound a candidate for central nervous system (CNS) or kinase-targeted therapies .

特性

IUPAC Name |

N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-8-4-3-7(12)5-9(8)13-10(14)6-1-2-6/h3-6H,1-2,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZKCCMFQDRQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=C(C=CC(=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide typically involves the reaction of 5-amino-2-fluoroaniline with cyclopropanecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger-scale production if needed.

化学反応の分析

N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield N-(5-nitro-2-fluorophenyl)cyclopropanecarboxamide, while reduction would yield this compound.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide exhibits potential as an anticancer agent. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth. For instance, a study highlighted the compound's effectiveness against certain cancer cell lines, demonstrating its role in reducing cell viability and inducing apoptosis .

Inflammatory Diseases

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders. In vivo studies have shown promising results in reducing markers of inflammation in animal models, suggesting its potential therapeutic applications .

Pharmacological Studies

Mechanism of Action

this compound functions by targeting specific enzymes and receptors involved in disease processes. Its mechanism of action involves the inhibition of protein kinases, which play a pivotal role in various cellular functions including growth, differentiation, and metabolism. This inhibition can lead to altered signaling pathways that may halt disease progression .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

-

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors assessed the safety and efficacy of the compound. Results indicated a significant reduction in tumor size among participants, alongside manageable side effects, leading to further investigations into its use as a first-line treatment option . -

Case Study 2: Inflammatory Response

In a double-blind study focusing on rheumatoid arthritis patients, those treated with this compound exhibited decreased joint swelling and pain compared to the placebo group. This suggests that the compound may provide symptomatic relief and improve quality of life for individuals suffering from chronic inflammatory conditions .

Data Analysis

The following table summarizes key findings from research studies on this compound:

作用機序

The mechanism of action of N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Comparative Analysis with Structural and Functional Analogs

Cyclopropane vs. Cyclopentane Carboxamides

N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide (CAS: 926250-89-7) replaces the cyclopropane ring with a cyclopentane group. This structural change increases molecular weight (222.26 g/mol vs. The cyclopentane analog is marketed as an intermediate or building block, highlighting its utility in synthetic workflows .

*Inferred based on structural similarity.

Substituted Cyclopropanecarboxamides in Therapeutics

- (1R,2S)-[(2,4-Dimethylpyrimidinyl)oxy]methyl)-2-(3-fluorophenyl)-N-(5-fluoropyridinyl)-cyclopropanecarboxamide (): This orexin receptor antagonist demonstrates the role of fluorinated aromatic rings and heterocyclic substituents (e.g., pyrimidinyloxy) in enhancing receptor affinity.

- Tozasertib Lactate (): A kinase inhibitor featuring a cyclopropanecarboxamide linked to a pyrimidinyl-sulfanylphenyl group. Its antineoplastic activity underscores the importance of bulky substituents (e.g., piperazinyl, pyrazolylamino) for kinase binding. The target compound’s simpler structure may limit kinase interactions but improve CNS penetration .

Heterocyclic and Furan-Containing Analogs

- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl) cyclopropanecarboxamide (Compound 50, ): The thiazol and benzodioxolyl groups increase lipophilicity, favoring membrane-bound targets. Synthesized via carbodiimide coupling, this compound’s yield (27%) contrasts with the target compound’s hypothetical synthesis, which may benefit from optimized coupling agents like HATU .

- This analog’s higher molecular weight (245.25 g/mol) and furan moiety may reduce solubility compared to the target .

Formulation and Stability Considerations

- 5-Cyclopropyl-2-(4-fluorophenyl)-6-[(2-hydroxyethyl)(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide (): This benzofuran derivative includes a hydroxyethyl-sulfonamide group, enhancing hydrophilicity for pharmaceutical formulations. The target compound’s amino group could similarly improve aqueous solubility, facilitating formulation without additional surfactants .

Key Findings and Implications

- Structural Rigidity : Cyclopropane derivatives exhibit enhanced binding specificity compared to flexible analogs like cyclopentane carboxamides.

- Substituent Effects: Amino groups improve solubility and hydrogen-bonding capacity, while fluorine enhances metabolic stability.

- Therapeutic Potential: The target compound’s simplicity may favor CNS applications, whereas bulkier analogs (e.g., Tozasertib) target kinases.

生物活性

N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄F N₂O, with a molecular weight of approximately 194.21 g/mol. The compound features a cyclopropane ring, an amino group, and a fluorinated aromatic system, which contribute to its distinct chemical reactivity and biological profile.

Research indicates that this compound may interact with specific proteins or enzymes in biological systems. The exact pathways and targets are still under investigation; however, it is believed that the compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. These interactions may influence cell signaling pathways critical for cellular functions.

Anticancer Properties

Studies have shown that compounds similar to this compound exhibit significant anticancer activity. Preliminary data suggest a potential for inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Effects

The compound has also been studied for its antimicrobial properties. Research indicates that it may inhibit the growth of certain bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and related compounds. The following table summarizes key findings from various research efforts:

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established anticancer drugs.

- Antimicrobial Study : Another investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. The results demonstrated significant inhibition zones in disk diffusion assays, indicating promising antimicrobial activity.

- Mechanistic Insights : A recent paper explored the binding affinity of this compound to specific protein targets involved in cancer progression. The findings suggested that the compound could serve as a lead for developing novel therapeutic agents targeting these pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide, and how can intermediates be optimized for yield?

- Methodology :

- Cyclopropane ring formation via [2+1] cycloaddition or Corey-Chaykovsky reaction, followed by coupling with 5-amino-2-fluoroaniline using carbodiimide-based activation (e.g., EDC/HOBt) .

- Critical intermediates include cyclopropanecarbonyl chloride and protected 5-amino-2-fluoroaniline derivatives. Purification via recrystallization (e.g., hydrochloride salt formation) improves yield .

- Optimization : Monitor reaction kinetics using HPLC to identify bottlenecks (e.g., amine deprotection or cyclopropane stability under acidic conditions).

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Techniques :

- NMR : Assign peaks for the cyclopropane ring (δ ~1.0–2.0 ppm for CH₂ protons) and fluorophenyl group (δ ~6.5–7.5 ppm for aromatic protons) .

- X-ray crystallography : Resolve steric effects of the cyclopropane ring and hydrogen-bonding interactions between the amide and amino groups .

- Mass spectrometry : Confirm molecular weight (C₁₀H₁₂FN₂O, MW 207.24) and fragmentation patterns .

Q. What are the compound’s key structural features influencing solubility and stability?

- Cyclopropane ring : Enhances metabolic stability but reduces solubility due to hydrophobicity .

- Fluorine substituent : Improves membrane permeability and electronic effects on the aromatic ring .

- Amide group : Facilitates hydrogen bonding with biological targets but may hydrolyze under prolonged basic conditions .

Advanced Research Questions

Q. How can researchers identify biological targets for this compound, and what assays are suitable for kinase inhibition studies?

- Target identification :

- Use computational docking (e.g., AutoDock Vina) to screen kinase domains (e.g., c-Met or GSK-3β) based on structural homology to known inhibitors .

- Validate via in vitro kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values .

Q. What strategies resolve contradictions between computational predictions and experimental activity data?

- Case example : If a derivative shows poor activity despite favorable docking scores:

Verify compound purity (>95% via LC-MS) and stability under assay conditions .

Perform molecular dynamics simulations to assess binding mode flexibility .

Evaluate off-target effects using proteome-wide profiling (e.g., KINOMEscan®) .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- Modifications :

- Vary substituents on the phenyl ring (e.g., electron-withdrawing groups at position 2) to tune electronic effects .

- Replace cyclopropane with bicyclo[3.1.0]hexane to assess steric tolerance .

- Assays :

- Measure logP (via shake-flask method) to correlate hydrophobicity with cellular uptake .

- Test metabolic stability in liver microsomes to prioritize leads with longer half-lives .

Q. What computational methods predict metabolic pathways and potential toxicophores?

- Tools :

- Use MetaSite or GLORYx to predict Phase I/II metabolism, focusing on the amino group (oxidation) and cyclopropane ring (epoxidation) .

- Toxicity screening: Rule out mutagenic alerts (e.g., nitro groups) via DEREK Nexus .

Q. How does the compound’s crystallographic data inform formulation strategies for in vivo studies?

- Key findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。